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molecular formula C11H10O3S B8538651 Methyl 4-oxothiochromane-3-carboxylate

Methyl 4-oxothiochromane-3-carboxylate

Cat. No. B8538651
M. Wt: 222.26 g/mol
InChI Key: XBZZDZFHFUDIQJ-UHFFFAOYSA-N
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Patent
US04268516

Procedure details

4Oxo-3-thiochromancarboxylic acid methyl ester (10.4 g., 0.047 mole), [prepared by the method of Moriwake, J. Med. Chem. 9, 163 (1966)], was added to a round bottom flask containing p-chlorophenylhydrazine (7.4 g., 0.052 mole) and 3 ml. of glacial acetic acid. After stirring to obtain a homogeneous mixture, the reaction mixture was heated under nitrogen at an oil bath temperature of 115° C. The reaction mixture quickly liquefied and then turned to a yellow solid. Heating was continued at 115° C. for 20 minutes and the temperature then gradually raised to 180° C. and maintained there for about an hour. The reaction mixture was then cooled to room temperature, the solid was collected by filtration, washed with ether and dried. Recrystallization from isopropanol afforded product, m.p. 235° to 237° C. Weight: 10.3 g (70%).
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[C:3]([CH:5]1[C:14](=O)[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[S:7][CH2:6]1)=[O:4].[Cl:16][C:17]1[CH:22]=[CH:21][C:20]([NH:23][NH2:24])=[CH:19][CH:18]=1>C(O)(=O)C>[Cl:16][C:17]1[CH:22]=[CH:21][C:20]([N:23]2[C:3](=[O:4])[C:5]3[CH2:6][S:7][C:8]4[CH:9]=[CH:10][CH:11]=[CH:12][C:13]=4[C:14]=3[NH:24]2)=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
10.4 g
Type
reactant
Smiles
COC(=O)C1CSC2=CC=CC=C2C1=O
Step Two
Name
Quantity
7.4 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)NN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
9, 163 (1966)], was added to a round bottom flask
CUSTOM
Type
CUSTOM
Details
to obtain a homogeneous mixture
TEMPERATURE
Type
TEMPERATURE
Details
Heating
TEMPERATURE
Type
TEMPERATURE
Details
the temperature then gradually raised to 180° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained there for about an hour
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallization from isopropanol afforded product, m.p. 235° to 237° C

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
ClC1=CC=C(C=C1)N1NC2=C(C1=O)CSC1=C2C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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